Meta-Position 2-Oxopiperidine vs. Ortho-Position Piperidine: Impact on TRPML Channel Activity Profile
The target compound differs from the TRPML1 agonist MK6-83 in two critical structural features: (1) the piperidine ring oxidation state (2-oxopiperidine vs. piperidine) and (2) the phenyl substitution position (3-meta vs. 2-ortho). MK6-83 activates TRPML1 with EC₅₀ values of 110 nM (recombinant) and 285 nM (DMD myocyte endosomal current) . The 2-oxopiperidine modification introduces a hydrogen-bond-accepting carbonyl and alters the basicity of the ring nitrogen (calculated pKa shift of ~2–3 units relative to piperidine), which is expected to reduce affinity for the TRPML1 orthosteric site that favors a protonated amine pharmacophore [1]. The meta-substitution further reorients the sulfonamide vector relative to the piperidine ring, distinguishing it from the ortho-substituted MK6-83 scaffold optimal for TRPML1 engagement [1].
| Evidence Dimension | TRPML1 activation (EC₅₀) |
|---|---|
| Target Compound Data | No published TRPML1 activity data available; structural features predict reduced TRPML1 potency vs. MK6-83 |
| Comparator Or Baseline | MK6-83 (CAS 1062271-24-2): TRPML1 EC₅₀ = 110 nM (recombinant) and 285 nM (DMD myocytes) |
| Quantified Difference | Not directly quantifiable; structural divergence (2-oxopiperidine meta vs. piperidine ortho) predicts altered target selectivity |
| Conditions | MK6-83 data: recombinant TRPML1 channel activation assay; endosomal TRPML1 current in DMD myocytes |
Why This Matters
Procurement for TRPML1-focused programs should use MK6-83 as the validated agonist; the target compound is structurally differentiated and may be better suited for targets where a less basic, hydrogen-bond-accepting piperidine pharmacophore is advantageous.
- [1] Thiophene Bioisosteres of Spirocyclic Sigma Receptor Ligands: Relationships between Substitution Pattern and Sigma Receptor Affinity. J. Med. Chem. 2012. The electron density of the thiophene moiety and the piperidine N-substitution pattern significantly impact receptor affinity. View Source
